molecular formula C20H22N6 B2555355 8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 879471-61-1

8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

Cat. No. B2555355
CAS RN: 879471-61-1
M. Wt: 346.438
InChI Key: KZGWSNCFXYKYPH-UHFFFAOYSA-N
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Description

8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H22N6 and its molecular weight is 346.438. The purity is usually 95%.
BenchChem offers high-quality 8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

8,10-Dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a key compound in the synthesis of heterocyclic systems. El-Essawy (2010) explored the synthesis of related pyridopyrazolo[1,5-a]pyrimidines, showcasing their application in creating diverse tetraheterocyclic systems (El-Essawy, 2010).

Biological and Pharmacological Applications

  • Insecticidal and Antibacterial Potential : Deohate and Palaspagar (2020) demonstrated the use of pyrazolo[1,5-a]pyrimidine derivatives in evaluating insecticidal and antibacterial activities. This highlights its potential in developing new bioactive compounds (Deohate & Palaspagar, 2020).

  • Anti-Mycobacterial Activity : Sutherland et al. (2022) investigated pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, indicating their role in treating Mycobacterium tuberculosis (Sutherland et al., 2022).

  • Anticancer and Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized novel pyrazolo[1,5-a]pyrimidine derivatives and evaluated them as potential anticancer and anti-5-lipoxygenase agents, further emphasizing the compound's role in therapeutic applications (Rahmouni et al., 2016).

Chemical and Structural Analysis

  • Ligand-Receptor Interactions : Dionne et al. (1986) studied the interaction of pyrazolo[1,5-a]pyrimidine analogues with receptors, contributing to the understanding of molecular interactions and drug design (Dionne et al., 1986).

  • Synthesis of Novel Derivatives : Belaroussi et al. (2013) focused on the synthesis of novel N-3-substituted pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of this compound in creating diverse chemical structures (Belaroussi et al., 2013).

properties

IUPAC Name

11,13-dimethyl-4-propyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-4-6-16-10-17(22-12-15-7-5-8-21-11-15)26-20(24-16)18-13(2)9-14(3)23-19(18)25-26/h5,7-11,22H,4,6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGWSNCFXYKYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCC4=CN=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

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